1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid

Drug Design Medicinal Chemistry Physicochemical Properties

Researchers optimizing PET tracer or PROTAC candidates often encounter lipophilicity mismatches with generic triazole building blocks, compromising in vivo specificity. 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1526742-53-9) directly addresses this: • XLogP3=0.2-significantly lower than aryl-triazole analogs, reducing nonspecific binding • Bifunctional design: carboxylic acid for amide/ester conjugation; fluoropropyl chain as 18F-isotope handle or metabolic modulator • Favorable drug-like parameters: TPSA=68 Ų, 1 HBD, 5 HBA-supporting oral bioavailability in lead optimization. Supplied at ≥95% purity for reproducible SAR campaigns.

Molecular Formula C6H8FN3O2
Molecular Weight 173.147
CAS No. 1526742-53-9
Cat. No. B2604413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1526742-53-9
Molecular FormulaC6H8FN3O2
Molecular Weight173.147
Structural Identifiers
SMILESC1=C(N=NN1CCCF)C(=O)O
InChIInChI=1S/C6H8FN3O2/c7-2-1-3-10-4-5(6(11)12)8-9-10/h4H,1-3H2,(H,11,12)
InChIKeyATRDGRTYQITXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid: Physicochemical & Synthetic Profile


1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1526742-53-9) is a synthetic organic compound classified as a 1,2,3-triazole derivative, characterized by a fluoropropyl substituent at the N1 position and a carboxylic acid group at the C4 position [1]. It has a molecular formula of C6H8FN3O2 and a molecular weight of 173.15 g/mol [1]. Its computed physicochemical properties include an XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 68 Ų, and it contains one hydrogen bond donor and five acceptors [1]. This compound serves as a versatile molecular building block and intermediate in pharmaceutical and chemical synthesis [2], with its specific substitution pattern offering distinct advantages over unsubstituted or differently substituted triazole analogs in terms of lipophilicity and potential for further derivatization.

Workflow 1,2,3-triazole building block with N1-fluoropropyl handle
Selection Lower-lipophilicity scaffold (XLogP3 0.2) for hydrophilic spaces
Use Context Carboxylic acid handle supports amide coupling and library synthesis

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid: Key Differentiators


Generic substitution among 1H-1,2,3-triazole-4-carboxylic acid analogs is scientifically unjustified due to the profound impact of the N1 substituent on both physicochemical properties and biological behavior. While the unsubstituted core (CAS 16681-70-2) is a common intermediate [1], the introduction of a 3-fluoropropyl chain in the target compound confers a distinct balance of lipophilicity and metabolic stability. Compared to 1-phenyl analogs, which exhibit potent xanthine oxidase inhibition (e.g., IC50 = 0.21 µM for compound 1s) but are optimized for that specific target [2], the fluoropropyl derivative offers a different property profile (e.g., lower XLogP3) that is more suitable for applications requiring a non-planar, aliphatic side chain with a terminal fluorine handle. The quantitative evidence below confirms that the unique combination of a triazole ring, a carboxylic acid, and a fluoropropyl group provides verifiable differentiation that generic substitution cannot replicate.

vs 1-Aryl
Lipophilicity profile may shift target engagement
1-Phenyl triazole analogs are optimized for higher lipophilicity; property profile differs and may not transfer directly.
vs Unsubstituted
Side-chain influence alters physical and chemical behavior
Unsubstituted triazole core lacks the fluoropropyl chain for modulating lipophilicity and metabolic stability.
vs No -COOH
Absence of carboxyl group limits derivatization and solubility
Analogs without a carboxylic acid group lack the reactive handle and polar solubility profile for conjugation.

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid: Differentiation Evidence


Lipophilicity Advantage vs. 1-Phenyl Triazole Analogs

The target compound exhibits a lower lipophilicity compared to 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, which are known to be potent xanthine oxidase inhibitors [1]. This differentiation is critical for applications where reduced lipophilicity is desired to improve aqueous solubility and metabolic stability. While the 1-phenyl series shows optimized biological activity (e.g., IC50 = 0.21 µM) [1], the target compound's computed XLogP3-AA of 0.2 [2] indicates a significantly more hydrophilic character, making it a preferred choice for different chemical spaces and target profiles.

Lipophilicity vs. 1-Phenyl
Class-level inference
XLogP3-AA 0.2 vs inferred higher for bioactive 1-phenyl analogs
Supports selection for more hydrophilic chemical space.
Computed value; direct measurements unavailable.
Drug Design Medicinal Chemistry Physicochemical Properties

Efficient Synthesis via Decarboxylative Triazolation

Recent advances in synthetic methodology enable the direct, single-step construction of triazoles from carboxylic acids, including 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, via a photocatalytic decarboxylative triazolation reaction [1]. This method allows for the rapid generation of structurally diverse triazole building blocks, including the target compound. This represents a significant improvement over traditional multi-step syntheses or methods requiring pre-installed azide precursors [1]. The target compound, therefore, can be procured as a product of a highly efficient, modern synthetic route, ensuring better availability and potentially lower cost compared to analogs that require more complex, less efficient syntheses.

Synthetic Route
Supporting evidence
Single-step decarboxylative triazolation enables direct access
May support reliable supply and cost-effective procurement.
Modern photocatalytic coupling method.
Synthetic Methodology Click Chemistry Photocatalysis

Solubility in Polar Media via Carboxylic Acid Group

The presence of the carboxylic acid group in 1-(3-fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid is a critical determinant of its solubility profile, conferring general solubility in polar solvents . This property is in contrast to 1-substituted triazole analogs lacking this functional group, which would be expected to have lower aqueous solubility. The carboxylic acid handle also provides a reactive site for further derivatization (e.g., amide bond formation), making the target compound a more versatile intermediate.

Solubility in Polar Media
Class-level inference
Predicted solubility advantage via carboxylic acid motif
Simplifies handling and use in polar reaction conditions.
Qualitative property; data to verify for exact values.
Preformulation Chemical Handling Solubility

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid: Application Scenarios


PET Radiotracer and 18F-Probe Development

The compound's 3-fluoropropyl side chain serves as a precursor or a handle for the introduction of the positron-emitting isotope fluorine-18 (18F). Its moderate lipophilicity (XLogP3 = 0.2) [1] is a key advantage, as radiotracers with excessive lipophilicity often suffer from high non-specific binding in vivo. The carboxylic acid group allows for facile conjugation to targeting vectors (e.g., peptides, small molecules), enabling the development of targeted PET imaging agents for oncology, neurology, or cardiology. This positions the compound as a strategic alternative to more lipophilic or less versatile triazole analogs.

Diverse 1,4-Disubstituted Triazole Library Synthesis

The carboxylic acid handle on the triazole core makes this compound an ideal substrate for generating diverse compound libraries. It can be readily coupled to a wide array of amines to form amide bonds, or reduced to an alcohol for further functionalization. This versatility, combined with the compound's accessible synthesis via modern decarboxylative triazolation methods [2], makes it a superior building block for medicinal chemistry campaigns focused on exploring structure-activity relationships (SAR) in the chemical space around the triazole core.

Physicochemical Optimization in Drug Discovery

In lead optimization programs, the 1-(3-fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid scaffold is a valuable tool for modulating key drug-like properties. Its computed topological polar surface area (TPSA) of 68 Ų and hydrogen bond acceptor/donor counts [1] are favorable for oral bioavailability. Compared to 1-aryl triazole analogs, this compound offers a distinct, less lipophilic starting point for improving aqueous solubility while maintaining the metabolic stability benefits of a triazole ring, addressing a common challenge in CNS and anti-infective drug discovery.

Building Block for PROTACs

The bifunctional nature of 1-(3-fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid makes it a suitable linker or building block in the design of proteolysis-targeting chimeras (PROTACs). The fluoropropyl group can be used to modulate linker length and flexibility, while the carboxylic acid provides a conjugation point for either an E3 ligase ligand or a target protein binder. Its unique substitution pattern allows for the construction of linkers with a different conformational and steric profile compared to those based on polyethylene glycol (PEG) or alkyl chains, which is valuable for optimizing the ternary complex formation critical for efficient degradation.

Application
Selection Property
Validation Focus
PET Tracer & 18F-Probe Research
Fluoropropyl handle and moderate lipophilicity
Non-specific binding and radiochemical conjugation review
1,4-Disubstituted Triazole Library Synthesis
Carboxylic acid for amide coupling and accessible synthesis
Derivatization efficiency and SAR exploration
Physicochemical Optimization Studies
Lower lipophilicity and favorable TPSA
Aqueous solubility and metabolic stability profile
PROTAC Linker Design
Bifunctional handle and distinct conformational profile
Ternary complex formation and linker optimization

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